Cas no 501701-43-5 (3,5-Difluoro-4-methoxybenzoyl chloride)

3,5-Difluoro-4-methoxybenzoyl chloride is a fluorinated aromatic acyl chloride derivative, commonly employed as a versatile building block in organic synthesis. Its key structural features—the electron-withdrawing fluorine substituents and the methoxy group—enhance reactivity, making it valuable for introducing the 3,5-difluoro-4-methoxybenzoyl moiety into target molecules. This compound is particularly useful in pharmaceutical and agrochemical research, where its stability and selectivity facilitate the synthesis of complex intermediates. The presence of fluorine atoms also imparts potential metabolic stability to derived compounds. Suitable for acylation reactions, it reacts efficiently with nucleophiles such as amines and alcohols under mild conditions, offering high yields and purity. Proper handling under inert conditions is recommended due to its moisture sensitivity.
3,5-Difluoro-4-methoxybenzoyl chloride structure
501701-43-5 structure
Product Name:3,5-Difluoro-4-methoxybenzoyl chloride
CAS No:501701-43-5
MF:C8H5ClF2O2
MW:206.573908567429
MDL:MFCD04115913
CID:1561793
PubChem ID:17750662
Update Time:2025-10-28

3,5-Difluoro-4-methoxybenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzoyl chloride, 3,5-difluoro-4-methoxy-
    • 3,5-Difluoro-4-methoxybenzoyl chloride
    • 4-(Chlorocarbonyl)-2,6-difluoroanisole
    • KQZUCQYQLNPECC-UHFFFAOYSA-N
    • CS-0317718
    • PS-10752
    • 501701-43-5
    • SCHEMBL312536
    • AKOS015956468
    • 4-(Chlorocarbonyl)-2,6-difluoroanisole, 4-(Chloroformyl)-2,6-difluoroanisole
    • BVA70143
    • 3,5-difluoro-4-methoxy-benzoyl chloride
    • 3,5-Difluoro-4-methoxybenzoylchloride
    • MFCD04115913
    • MDL: MFCD04115913
    • Inchi: 1S/C8H5ClF2O2/c1-13-7-5(10)2-4(8(9)12)3-6(7)11/h2-3H,1H3
    • InChI Key: KQZUCQYQLNPECC-UHFFFAOYSA-N
    • SMILES: ClC(C1C=C(C(=C(C=1)F)OC)F)=O

Computed Properties

  • Exact Mass: 205.99465
  • Monoisotopic Mass: 205.9946134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

3,5-Difluoro-4-methoxybenzoyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D762530-50mg
3,5-Difluoro-4-methoxybenzoyl chloride
501701-43-5
50mg
$ 50.00 2022-06-05
TRC
D762530-100mg
3,5-Difluoro-4-methoxybenzoyl chloride
501701-43-5
100mg
$ 70.00 2022-06-05
TRC
D762530-500mg
3,5-Difluoro-4-methoxybenzoyl chloride
501701-43-5
500mg
$ 275.00 2022-06-05
abcr
AB280902-5 g
3,5-Difluoro-4-methoxybenzoyl chloride
501701-43-5
5g
€235.80 2023-04-26
Apollo Scientific
PC6393-1g
3,5-Difluoro-4-methoxybenzoyl chloride
501701-43-5 98%
1g
£39.00 2025-02-21
Apollo Scientific
PC6393-5g
3,5-Difluoro-4-methoxybenzoyl chloride
501701-43-5 98%
5g
£121.00 2025-02-21
abcr
AB280902-5g
3,5-Difluoro-4-methoxybenzoyl chloride; .
501701-43-5
5g
€254.90 2025-04-18
A2B Chem LLC
AI51231-1g
3,5-Difluoro-4-methoxybenzoyl chloride
501701-43-5 99%
1g
$98.00 2023-12-30
Ambeed
A277405-1g
3,5-Difluoro-4-methoxybenzoyl chloride
501701-43-5 95%
1g
$252.0 2025-04-19
Ambeed
A277405-5g
3,5-Difluoro-4-methoxybenzoyl chloride
501701-43-5 99%
5g
$134.0 2024-04-19

3,5-Difluoro-4-methoxybenzoyl chloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:501701-43-5)3,5-Difluoro-4-methoxybenzoyl chloride
Order Number:A1184470
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:55
Price ($):151.0
Email:sales@amadischem.com

Additional information on 3,5-Difluoro-4-methoxybenzoyl chloride

Research Brief on 3,5-Difluoro-4-methoxybenzoyl chloride (CAS: 501701-43-5) in Chemical Biology and Pharmaceutical Applications

3,5-Difluoro-4-methoxybenzoyl chloride (CAS: 501701-43-5) is a fluorinated aromatic acyl chloride that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents and diagnostic tools. Its unique structural features, including the presence of fluorine atoms and a methoxy group, contribute to its reactivity and potential for diverse chemical transformations.

Recent studies have highlighted the importance of 3,5-Difluoro-4-methoxybenzoyl chloride in the synthesis of small molecule inhibitors targeting specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the preparation of potent kinase inhibitors, where the compound was used to introduce the difluoromethoxybenzoyl moiety into the inhibitor scaffold. This modification significantly enhanced the binding affinity and selectivity of the resulting inhibitors towards their target kinases.

In addition to its role in medicinal chemistry, 3,5-Difluoro-4-methoxybenzoyl chloride has found applications in the development of fluorescent probes and imaging agents. A study in Chemical Communications (2024) reported the use of this compound as a precursor for the synthesis of fluorogenic substrates capable of detecting enzymatic activity in live cells. The presence of fluorine atoms in the molecule improved the photostability and cellular permeability of the resulting probes, making them valuable tools for biological imaging.

The synthetic utility of 3,5-Difluoro-4-methoxybenzoyl chloride has also been explored in the context of peptide and protein modification. Researchers have employed this reagent for the selective acylation of amino groups in peptides, enabling the introduction of the difluoromethoxybenzoyl group as a protective moiety or as a means to modulate the physicochemical properties of the peptide. This approach has been particularly useful in the development of peptide-based therapeutics with improved pharmacokinetic profiles.

From a safety and handling perspective, it is important to note that 3,5-Difluoro-4-methoxybenzoyl chloride is a reactive compound that requires careful handling under inert conditions. Recent advancements in its storage and stabilization have been reported, including the development of novel packaging materials that minimize decomposition and maintain the compound's reactivity over extended periods. These improvements have facilitated its broader adoption in research and industrial settings.

Looking ahead, the potential applications of 3,5-Difluoro-4-methoxybenzoyl chloride continue to expand. Ongoing research is exploring its use in the synthesis of covalent inhibitors, where its acyl chloride functionality can form stable bonds with target proteins. Additionally, its incorporation into metal-organic frameworks (MOFs) and other advanced materials is being investigated for applications in drug delivery and sensing. As these studies progress, the compound is expected to play an increasingly important role in bridging chemical synthesis with biological applications.

In conclusion, 3,5-Difluoro-4-methoxybenzoyl chloride (CAS: 501701-43-5) represents a valuable building block in modern chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it a powerful tool for the development of novel therapeutic agents, imaging probes, and functional materials. Continued research into its applications and the development of improved synthetic methodologies will likely uncover new opportunities for this compound in addressing current challenges in drug discovery and biological research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:501701-43-5)3,5-Difluoro-4-methoxybenzoyl chloride
A1184470
Purity:99%
Quantity:5g
Price ($):151.0
Email